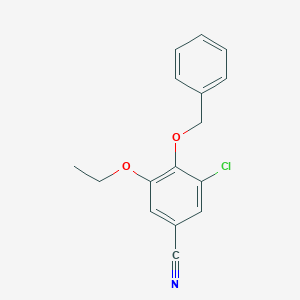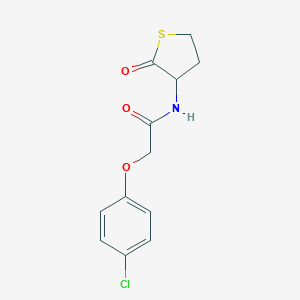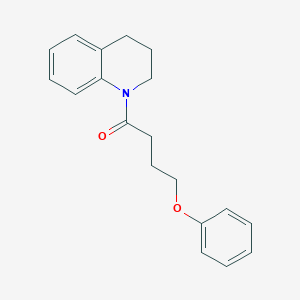
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile is a chemical compound that belongs to the family of benzene derivatives. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile is not fully understood. However, it is believed to exert its biological activity through the inhibition of specific enzymes or proteins in the target cells. It has been shown to inhibit the growth of various bacterial and fungal strains by interfering with their metabolic pathways. It has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins in bacterial and fungal cells, leading to their growth inhibition. It has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. Moreover, it has been shown to exhibit fluorescent properties, making it a potential tool for detecting metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile has several advantages and limitations for lab experiments. One of its advantages is its potential use as a building block for the synthesis of novel organic compounds. Moreover, its fluorescent properties make it a potential tool for detecting metal ions in biological systems. However, its limitations include its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research on 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile. One direction is to investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential use as a building block for the synthesis of novel organic compounds with potential applications in various fields. Moreover, further studies are needed to investigate its potential antibacterial, antifungal, and antitumor properties, as well as its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-chloro-3-nitrobenzonitrile with sodium methoxide in methanol to form 4-methoxy-3-nitrobenzonitrile. The second step involves the reaction of 4-methoxy-3-nitrobenzonitrile with benzyl bromide in the presence of potassium carbonate in DMF to form 4-(Benzyloxy)-3-methoxybenzonitrile. The final step involves the reaction of 4-(Benzyloxy)-3-methoxybenzonitrile with ethyl iodide in the presence of potassium carbonate in DMF to form 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile has been extensively used in scientific research for its potential applications in various fields. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Moreover, it has been studied for its potential use as a building block for the synthesis of novel organic compounds.
Propiedades
IUPAC Name |
3-chloro-5-ethoxy-4-phenylmethoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROANGAYSIFGXMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B506286.png)

![N-(4-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B506291.png)
![2,2-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B506293.png)
![4-(4-bromophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B506294.png)
![N-(3,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B506295.png)
![methyl 5-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B506296.png)

![N-(2,5-dimethylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B506299.png)
![N-butyl-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B506300.png)
![2-[(5-allyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B506301.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B506306.png)
